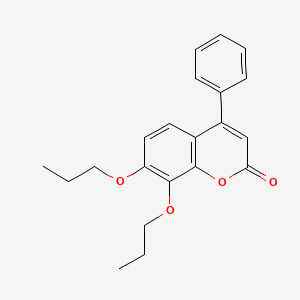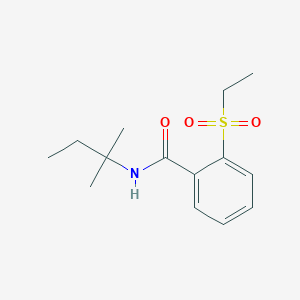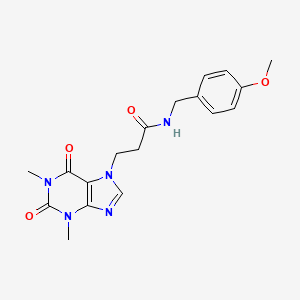![molecular formula C32H28O7 B11157949 7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one](/img/structure/B11157949.png)
7,8-bis[(3-methoxybenzyl)oxy]-4-(4-methoxyphenyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromen-2-one core with methoxyphenyl groups, which contribute to its distinct chemical behavior and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multi-step organic reactions. One common method includes the use of a linker mode approach under reflux conditions. The structure of the compound is established through spectroscopic analysis, including UV-Vis, FT-IR, HRMS, 1D, and 2D NMR .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific industrial methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted chromen-2-one compounds.
Scientific Research Applications
4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as cytotoxicity against cancer cell lines.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles
Uniqueness
4-(4-METHOXYPHENYL)-7,8-BIS[(3-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific structural arrangement and the presence of multiple methoxyphenyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Properties
Molecular Formula |
C32H28O7 |
|---|---|
Molecular Weight |
524.6 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-7,8-bis[(3-methoxyphenyl)methoxy]chromen-2-one |
InChI |
InChI=1S/C32H28O7/c1-34-24-12-10-23(11-13-24)28-18-30(33)39-31-27(28)14-15-29(37-19-21-6-4-8-25(16-21)35-2)32(31)38-20-22-7-5-9-26(17-22)36-3/h4-18H,19-20H2,1-3H3 |
InChI Key |
PWSKSAXLXJCCGO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3OCC4=CC(=CC=C4)OC)OCC5=CC(=CC=C5)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N'-[(6Z)-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-ylidene]benzohydrazide](/img/structure/B11157868.png)
![7-[(2-chlorobenzyl)oxy]-6-ethyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157877.png)

![3-[7-(3,3-dimethyl-2-oxobutoxy)-2-oxo-2H-chromen-4-yl]-8-methoxy-2H-chromen-2-one](/img/structure/B11157884.png)
![1-(2,2-dimethylpropanoyl)-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]piperidine-3-carboxamide](/img/structure/B11157888.png)
![3-[(6-chloro-1,3-benzodioxol-5-yl)methoxy]-8-methoxy-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B11157890.png)
![7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B11157891.png)
![6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11157895.png)
![9-[(4-bromobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11157898.png)
![7-[2-(4-fluorophenyl)-2-oxoethoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11157903.png)

![3-benzyl-6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157919.png)
![3-benzyl-7-[2-(biphenyl-4-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11157923.png)

